9-(Trimethylsilyl)-9H-purine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Trimethylsilyl)-9H-purine-6-carbonitrile: is an organic compound that features a purine ring substituted with a trimethylsilyl group and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trimethylsilyl)-9H-purine-6-carbonitrile typically involves the introduction of the trimethylsilyl group and the cyano group onto the purine ring. One common method is the reaction of a purine derivative with trimethylsilyl chloride and a cyanide source under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions can enhance yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Trimethylsilyl)-9H-purine-6-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted purine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Hydrolysis: Formation of hydroxylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(Trimethylsilyl)-9H-purine-6-carbonitrile is used as an intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit antiviral, anticancer, or antimicrobial properties .
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9-(Trimethylsilyl)-9H-purine-6-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The cyano group may also play a role in the compound’s reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl cyanide: Used as a reagent in organic synthesis.
Trimethylsilyl isothiocyanate: An ambident nucleophile used in various reactions.
Tris(trimethylsilyl)silane: A radical-based reagent in organic chemistry.
Uniqueness: 9-(Trimethylsilyl)-9H-purine-6-carbonitrile is unique due to its combination of a purine ring with both a trimethylsilyl group and a cyano group. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
116168-75-3 |
---|---|
Molekularformel |
C9H11N5Si |
Molekulargewicht |
217.30 g/mol |
IUPAC-Name |
9-trimethylsilylpurine-6-carbonitrile |
InChI |
InChI=1S/C9H11N5Si/c1-15(2,3)14-6-13-8-7(4-10)11-5-12-9(8)14/h5-6H,1-3H3 |
InChI-Schlüssel |
KYFPVFFVGGAAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C=NC2=C(N=CN=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.